molecular formula C22H21NO5 B2982500 (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid CAS No. 2137851-84-2

(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid

Cat. No.: B2982500
CAS No.: 2137851-84-2
M. Wt: 379.412
InChI Key: PTWIEVPGNRSUIN-PEBXRYMYSA-N
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Description

The compound “(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect hydroxy-groups .


Synthesis Analysis

The Fmoc group can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to a hexahydrocyclopenta[c]pyrrole-1,2 (1H)-dicarboxylate . The InChI key for this compound is FRLLHKLZUAQUKC-GXZWQRSESA-M .


Chemical Reactions Analysis

The Fmoc group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 376.43 .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is closely related to the chemical structure , has been utilized for protecting hydroxy-groups in various chemical syntheses. It can be conveniently removed while keeping other base-labile protecting groups intact, indicating its utility in multi-step organic syntheses (Gioeli & Chattopadhyaya, 1982).

Synthesis of Furans and Pyrroles

The compound is useful in the synthesis of furo[2,3-c]pyridine and its derivatives. These chemical structures have applications in the creation of various heterocyclic compounds, which are key components in many drugs and organic materials (Morita & Shiotani, 1986).

Pharmaceutical Applications

Compounds related to the chemical structure have been used in the design and synthesis of influenza neuraminidase inhibitors. These inhibitors play a crucial role in antiviral therapy, especially in the treatment of influenza (Wang et al., 2001).

Solid-State Fluorescence

The chemical structure is involved in the synthesis of compounds like 1,2,3,4-tetrasubstituted carbazoles and their derivatives, which exhibit solid-state fluorescence. This property is valuable in materials science for the creation of luminescent materials (Yamashita et al., 2009).

Versatility in Organic Synthesis

The structure is versatile in organic synthesis, especially in preparing azaheterocycles, which have significant pharmaceutical applications. These include the synthesis of various biologically active compounds and potentially therapeutic agents (Mukovoz et al., 2014).

Properties

IUPAC Name

(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIEVPGNRSUIN-PEBXRYMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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